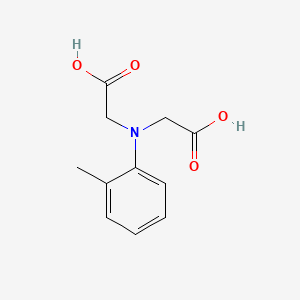

Glycine, N-(carboxymethyl)-N-(methylphenyl)-

Description

Glycine, N-(carboxymethyl)-N-(methylphenyl)- is a glycine derivative characterized by a carboxymethyl group and a methylphenyl substituent on the nitrogen atom. This compound belongs to a class of N-substituted glycines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The carboxymethyl group enhances its chelating properties, while the methylphenyl moiety introduces steric and electronic effects that influence reactivity and biological activity .

Properties

CAS No. |

65155-54-6 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-[N-(carboxymethyl)-2-methylanilino]acetic acid |

InChI |

InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

KBQLZPUOEZHYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Glycine, N-(carboxymethyl)-N-(methylphenyl)-

General Synthetic Strategy

The synthesis of N-substituted glycine derivatives like Glycine, N-(carboxymethyl)-N-(methylphenyl)- generally involves:

- Formation of an N-substituted intermediate through reaction of glycine or its derivatives with appropriate alkylating or acylating agents.

- Introduction of the carboxymethyl group via reaction with formaldehyde derivatives (e.g., trioxymethylene) or related reagents.

- Subsequent functional group transformations such as esterification, deprotection, or oxidation to achieve the final compound.

Specific Synthetic Route Based on Literature

Reaction of Glycine with Formaldehyde and Trialkyl Phosphite (Esterification)

A patented method for synthesizing related N-substituted glycine derivatives involves reacting glycine with trioxymethylene (a polymeric formaldehyde source) in the presence of a tertiary amine catalyst (e.g., triethylamine) in an alkyl alcohol solvent. This produces methylol glycine intermediates (N-methylol glycine and dihydroxymethyl glycine) at low temperatures (around 10 °C or below).

Next, these methylol glycine intermediates are esterified by adding trialkyl (or triaryl) phosphite reagents, such as trimethyl phosphite, under controlled cooling (between -5 to 10 °C). This step forms phosphonate esters of the glycine derivative.

Following esterification, the reaction mixture is acidified with concentrated hydrochloric acid at temperatures below 40 °C to convert the esters into the target N-substituted glycine compound with high purity (>95%) after crystallization and washing steps with deionized water at low pH (1.0–2.0).

This method is notable for using cheaper trialkyl or triaryl phosphite esters instead of more expensive dialkyl phosphites, improving economic feasibility. The use of triethylamine plays a catalytic role by stabilizing methylolation of glycine and depolymerizing trioxymethylene, enhancing reaction efficiency.

Coupling Reactions with Activated Esters (Carbodiimide-Mediated Amidation)

Another approach, often used for attaching aromatic substituents like methylphenyl groups to glycine derivatives, involves carbodiimide-mediated coupling reactions. For example, N-(t-Boc)-glycine is activated with carbonyldiimidazole (CDI) in acetonitrile at room temperature, then reacted with an amine-containing aromatic compound (such as methylphenyl amine derivatives) in the presence of triethylamine at elevated temperatures (around 50–55 °C) for several hours.

The product is purified by solvent extraction and washing steps, followed by deprotection (e.g., removal of Boc groups) using acidic conditions (1 M HCl/acetic acid) to yield the final N-(carboxymethyl)-N-(methylphenyl)-glycine derivative.

This method is widely used for synthesizing glycine derivatives with various N-substituents due to its mild conditions and compatibility with sensitive functional groups.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

The amount of triethylamine in the phosphite esterification method critically influences the methylolation and subsequent esterification efficiency. Optimal molar ratio of triethylamine to glycine is around 0.9–1.1 for best results.

Esterification at low temperatures (below 10 °C) prevents side reactions and promotes formation of high-purity products without needing extensive recrystallization.

Carbodiimide-mediated coupling benefits from controlled addition of CDI and maintaining reaction temperatures around 50–55 °C to maximize yield and minimize by-products.

Deprotection steps using 1 M HCl/acetic acid are effective for removing protecting groups such as Boc without degrading the glycine derivative.

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield/Outcome |

|---|---|---|---|---|

| Methylolation of glycine | Glycine + trioxymethylene + triethylamine | 10–30 min | 0 to 10 °C | Formation of methylol glycine intermediates |

| Esterification with trialkyl phosphite | Addition of trimethyl phosphite (TMP) | 10–20 min | -5 to 10 °C | Formation of phosphonate esters, complete dissolution |

| Acidification and crystallization | Addition of concentrated HCl | 30 min | <40 °C | Precipitation of N-substituted glycine, purity >95% |

| Carbodiimide activation | N-(t-Boc)-glycine + CDI | 10 min | RT | Formation of activated ester intermediate |

| Coupling with methylphenyl amine | Addition of amine + triethylamine | 4–6 hours | 50–55 °C | Formation of N-(carboxymethyl)-N-(methylphenyl)-glycine derivative |

| Deprotection | 1 M HCl/acetic acid | 2–3 hours | RT | Removal of Boc group, final product |

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are often conducted in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. Conditions may vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-(methylphenyl)- has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-(methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(4-Methoxy-phenyl-ethyl)-glycine (N-mpe)

- Structure : Features a 4-methoxyphenylethyl group instead of methylphenyl.

- Properties : The methoxy group increases electron density on the aromatic ring, enhancing π-π interactions. In luciferase reporter assays, N-mpe derivatives showed moderate inhibition (e.g., 40% inhibition of β-catenin TCF interaction) compared to other analogs .

- Applications : Used in peptoid-peptide macrocycles for cancer therapeutics due to balanced hydrophobicity and binding affinity.

N-(3,5-Dimethoxy-phenyl)-glycine (N-dmp)

- Structure : Contains two methoxy groups on the phenyl ring.

- Properties : Higher steric hindrance and electron-donating effects than methylphenyl derivatives. Exhibited stronger inhibition (60% in luciferase assays) due to improved hydrophobic interactions with protein targets .

- Applications : Preferred in macrocyclic drug design for enhanced target specificity.

Fluorescamine

- Structure : A complex derivative with a xanthenyl fluorophore and carboxymethyl groups.

- Properties: Fluorescent properties enable its use as a labeling agent for amino acids and peptides. Unlike the target compound, fluorescamine’s aromatic system allows UV/Vis detection (λex = 390 nm, λem = 475 nm) .

- Applications : Widely used in biochemical assays for protein quantification.

EDTA Derivatives (e.g., Tetrasodium EDTA)

- Structure : Contains ethylenediamine backbone with four carboxymethyl groups.

- Properties : Superior metal-chelating capacity (log K for Fe<sup>3+</sup> ≈ 25.1) compared to the target compound, which has only one carboxymethyl group.

- Applications : Industrial water treatment, pharmaceuticals (anticoagulants), and agriculture (micronutrient delivery) .

Comparative Data Table

Biological Activity

Glycine, N-(carboxymethyl)-N-(methylphenyl)-, also known as a derivative of glycine, has garnered attention for its potential biological activities. This compound is characterized by its structural features, which may influence its interaction with various biological systems. The following sections will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

Glycine, N-(carboxymethyl)-N-(methylphenyl)- has the following chemical formula:

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 281.28 g/mol

The compound features a carboxymethyl group and a methylphenyl group attached to the glycine backbone, which may contribute to its unique biological properties.

Research indicates that compounds similar to glycine derivatives can interact with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and memory function. Glycine acts as a co-agonist at NMDA receptors, enhancing their activity when bound alongside glutamate.

Key Findings:

- NMDA Receptor Modulation : Glycine derivatives have been shown to enhance NMDA receptor activity, which is implicated in cognitive functions and neuroprotection .

- Neuroprotective Effects : Some studies suggest that glycine derivatives may protect against excitotoxicity in neuronal cells by modulating calcium influx through NMDA receptors .

Biological Activity Overview

The biological activities of Glycine, N-(carboxymethyl)-N-(methylphenyl)- can be summarized as follows:

Case Studies

- Cognitive Enhancement in Schizophrenia :

- Neuroprotective Studies :

- Antibacterial Activity :

Research Findings

Recent studies have provided insights into the pharmacological potential of glycine derivatives:

- Glycine Transporter Inhibition : Research has shown that inhibition of glycine transporters can lead to increased extracellular levels of glycine, enhancing its effects on NMDA receptors .

- Biodegradability and Stability : Investigations into the stability of glycine derivatives under physiological conditions have indicated that they are stable and biodegradable, making them suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycine, N-(carboxymethyl)-N-(methylphenyl)-, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via acylation reactions, where glycine reacts with substituted acyl chlorides (e.g., methylphenylacetyl chloride) under controlled pH (7–9) and temperature (0–5°C). Purification involves recrystallization or column chromatography. Yield and purity are monitored using HPLC, with mobile phases like acetonitrile/water (80:20 v/v) and UV detection at 254 nm. For structural confirmation, use -NMR (δ 3.5–4.0 ppm for carboxymethyl protons) and FT-IR (stretching at 1700–1750 cm for carbonyl groups) .

Q. How can spectroscopic techniques distinguish Glycine, N-(carboxymethyl)-N-(methylphenyl)- from structurally similar derivatives?

- Methodological Answer : Key distinguishing features include:

- Mass Spectrometry (MS) : A molecular ion peak at m/z 269 (for CHNO) with fragmentation patterns showing loss of CO (44 amu) and methylphenyl groups.

- -NMR : Unique signals for the methylphenyl carbons (δ 120–140 ppm) and carboxymethyl carbons (δ 50–60 ppm).

- X-ray Crystallography : Resolve spatial arrangements of the carboxymethyl and methylphenyl groups to confirm regiochemistry .

Advanced Research Questions

Q. How does Glycine, N-(carboxymethyl)-N-(methylphenyl)- interact with metal ions, and what experimental designs can elucidate its chelation behavior?

- Methodological Answer : Design titration experiments with transition metals (e.g., Fe, Zn) in buffered solutions (pH 5–7). Monitor binding via UV-Vis spectroscopy (charge-transfer bands at 300–400 nm) and Isothermal Titration Calorimetry (ITC) to quantify binding constants (). For competitive binding studies, use EDTA as a reference chelator. Synchrotron-based XAS can probe coordination geometry .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity effects or impurity interference. Standardize assays by:

- Using DMSO-free buffers (to avoid cytotoxicity artifacts).

- Validating purity via LC-MS before bioassays.

- Replicating enzyme inhibition studies (e.g., against proteases) under controlled redox conditions. Cross-reference with crystallographic data to confirm target binding modes .

Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using GPCR homology models (e.g., β-adrenergic receptor). Optimize force fields for carboxymethyl and aromatic groups. Validate predictions with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (, ) .

Methodological Considerations

Q. What analytical approaches quantify the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks). Analyze degradation products via UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm). For pH stability, use phosphate buffers (pH 3–9) and track hydrolysis via -NMR (disappearance of ester/carboxymethyl signals) .

Q. How can researchers optimize the compound’s solubility for in vitro assays without compromising activity?

- Methodological Answer : Test co-solvents (e.g., PEG-400, cyclodextrins) at ≤1% v/v. Measure solubility via nephelometry and validate using equilibrium solubility assays. Compare IC values in solubilized vs. DMSO-based formulations to assess activity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.